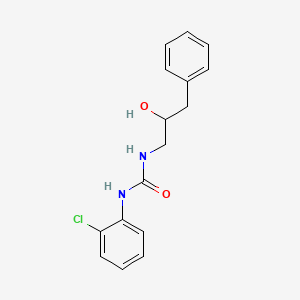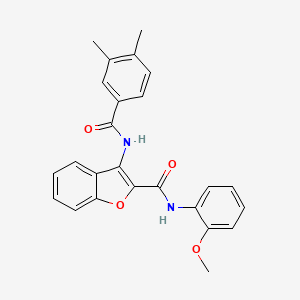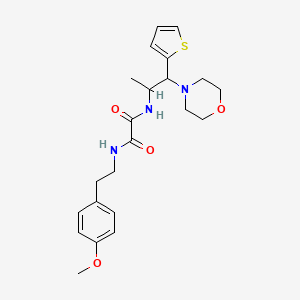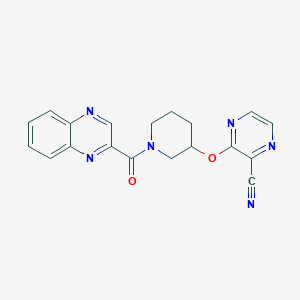
1-(2-Chlorophenyl)-3-(2-hydroxy-3-phenylpropyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Chlorophenyl)-3-(2-hydroxy-3-phenylpropyl)urea, also known as CHU, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields of research. CHU is a urea derivative with a molecular formula of C16H18ClNO2 and a molecular weight of 299.77 g/mol. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments have been extensively studied.
Wissenschaftliche Forschungsanwendungen
Anticancer Potential
1-(2-Chlorophenyl)-3-(2-hydroxy-3-phenylpropyl)urea and related N,N'-diarylureas have been identified as potential anticancer agents due to their ability to activate eIF2α kinase heme regulated inhibitor, which leads to a reduction in cancer cell proliferation. These compounds inhibit the formation of the eIF2·GTP·tRNA(i)(Met) ternary complex, crucial for protein synthesis in cells, thereby exhibiting good bioactivities against cancer cells. The optimization of these compounds focuses on improving solubility while retaining biological activity, with some derivatives showing potent induction of eIF2α phosphorylation and expression of CHOP, suggesting their potential as leads for non-toxic, target-specific anticancer agents (Denoyelle et al., 2012).
Environmental Degradation and Toxicity
The degradation of related compounds such as triclosan and triclocarban (N-(4-chlorophenyl)-N'-(3,4-dichlorophenyl)urea) has been studied in various electro-Fenton systems. These studies are crucial for understanding the environmental impact of such chemicals, particularly their breakdown into potentially harmful byproducts. The electro-Fenton process, which generates hydroxyl radicals, is effective in degrading these compounds, providing insights into their environmental fate and the potential risks associated with their use and disposal (Sirés et al., 2007).
Insecticidal Action and Chitin Synthesis Inhibition
Compounds like 1-(4-chlorophenyl)-3-(2,6-difluorobenzoyl)urea (diflubenzuron) and its analogs, which share structural similarities with 1-(2-Chlorophenyl)-3-(2-hydroxy-3-phenylpropyl)urea, have been found to inhibit chitin synthesis in insect larvae. This inhibition leads to a failure in the formation of the insect cuticle, effectively acting as insecticides. The mode of action involves preventing the synthesis of chitin, a critical component of the insect exoskeleton, without affecting chitinase activity. This mechanism underscores the potential use of such compounds in pest control, highlighting their biochemical interactions with insect physiology (Deul et al., 1978).
Eigenschaften
IUPAC Name |
1-(2-chlorophenyl)-3-(2-hydroxy-3-phenylpropyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O2/c17-14-8-4-5-9-15(14)19-16(21)18-11-13(20)10-12-6-2-1-3-7-12/h1-9,13,20H,10-11H2,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOEYEMZCJYOBCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CNC(=O)NC2=CC=CC=C2Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chlorophenyl)-3-(2-hydroxy-3-phenylpropyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(4-fluorophenyl)sulfonyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one](/img/structure/B2616320.png)

![Methyl (E)-4-oxo-4-[3-(trifluoromethyl)-7,8-dihydro-5H-1,6-naphthyridin-6-yl]but-2-enoate](/img/structure/B2616324.png)
![N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2616325.png)


![N-(benzo[d]thiazol-6-yl)-2-((4-chlorophenyl)thio)acetamide](/img/structure/B2616331.png)


![(E)-2-((2-hydroxyethyl)amino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde oxime](/img/structure/B2616337.png)


![2-bromo-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2616342.png)
![(3H-iMidazo[4,5-b]pyridin-6-yl)boronic acid](/img/structure/B2616343.png)